

3-Bromo-4-propoxybenzoic acid in organic synthesis

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Compound of Interest

Compound Name: 3-Bromo-4-propoxybenzoic acid

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<3-Bromo-4-propoxybenzoic Acid: A Versatile Building Block in Modern Organic Synthesis

Senior Application Scientist Narrative: In the landscape of pharmaceutical and materials science, the strategic value of a molecular scaffold is often defined by its versatility and efficiency in generating structural diversity. **3-Bromo-4-propoxybenzoic acid** has emerged as a particularly noteworthy building block. Its substituted benzoic acid core, featuring a strategically placed bromine atom and a propoxy group, presents a trifecta of reactive sites. This unique arrangement allows for sequential and orthogonal chemical modifications, making it a powerful tool for medicinal chemists and material scientists aiming to construct complex molecular architectures. This guide provides an in-depth exploration of the applications and synthetic protocols involving this valuable intermediate, grounded in established chemical principles and supported by peer-reviewed literature.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of a starting material is fundamental to successful and safe experimentation.

Property	Value	Source
CAS Number	849509-45-1	[1] [2] [3] [4] [5]
Molecular Formula	C ₁₀ H ₁₁ BrO ₃	[1] [3] [4] [5] [6]
Molecular Weight	259.1 g/mol	[1] [3] [5]
Boiling Point	349.2±27.0 °C (Predicted)	[1]
Density	1.479±0.06 g/cm ³ (Predicted)	[1]
pKa	4.09±0.10 (Predicted)	[1]
Storage	Sealed in dry, 2-8°C	[3]

Core Applications in Medicinal Chemistry

3-Bromo-4-propoxybenzoic acid serves as a crucial intermediate in the synthesis of a range of biologically active molecules. Its utility stems from the ability to leverage its functional groups in key bond-forming reactions. The bromine atom is a prime handle for palladium-catalyzed cross-coupling reactions, the carboxylic acid is readily converted to amides, and the propoxy group modulates solubility and can engage in key interactions with biological targets.[\[7\]](#)

Synthesis of TRPA1 Antagonists for Pain Management

The Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel is a significant target in pain research.[\[8\]](#)[\[9\]](#) Antagonists of this channel are being investigated as novel analgesics. **3-Bromo-4-propoxybenzoic acid** is a key component in the synthesis of certain TRPA1 antagonists. The synthetic strategy often involves an initial amide bond formation followed by a Suzuki coupling reaction.

Development of Selective Androgen Receptor Modulators (SARMs)

Selective Androgen Receptor Modulators (SARMs) are a class of therapeutic compounds that have garnered significant interest for their potential to provide the benefits of androgens (like increased muscle mass and bone density) with fewer side effects.[\[10\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#) The modular nature of **3-Bromo-4-propoxybenzoic acid** allows for its incorporation into SARM

scaffolds, where the propoxy group can be tailored to optimize receptor binding and the aromatic core can be further functionalized.

Building Blocks for Sodium Channel Blockers

Voltage-gated sodium channels are critical in the pathophysiology of various neurological and cardiovascular disorders.^{[15][16][17]} Blockers of these channels are used as antiarrhythmics, anticonvulsants, and anesthetics. The lipophilic propoxy group and the reactive handles of **3-Bromo-4-propoxybenzoic acid** make it a suitable starting material for the synthesis of novel sodium channel blockers with potentially improved selectivity and pharmacokinetic profiles.

Key Synthetic Transformations and Protocols

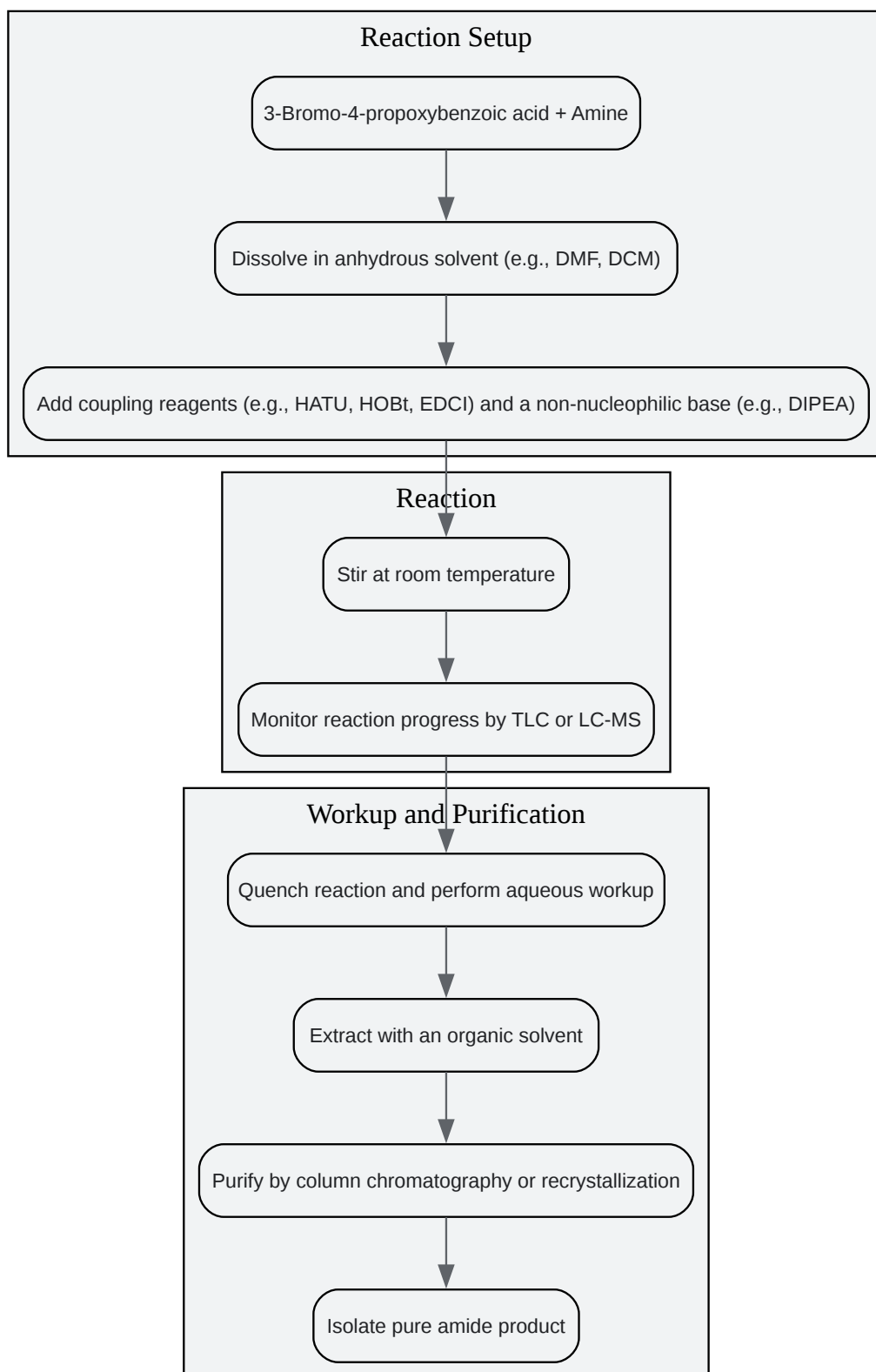
The true utility of **3-Bromo-4-propoxybenzoic acid** is realized through its reactivity in fundamental organic reactions. The following sections detail the protocols for its most common and impactful transformations.

Protocol 1: Amide Bond Formation

The formation of an amide bond is one of the most frequently performed reactions in medicinal chemistry.^[18] The carboxylic acid functionality of **3-Bromo-4-propoxybenzoic acid** can be readily coupled with a wide variety of amines to generate a diverse library of amides.

Reaction Principle: The carboxylic acid is activated in situ using a coupling reagent to form a highly reactive intermediate. This intermediate is then susceptible to nucleophilic attack by an amine, leading to the formation of a stable amide bond.^{[19][20][21]}

Workflow for Direct Amide Coupling



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Caption: General workflow for amide bond formation.

Detailed Experimental Protocol:

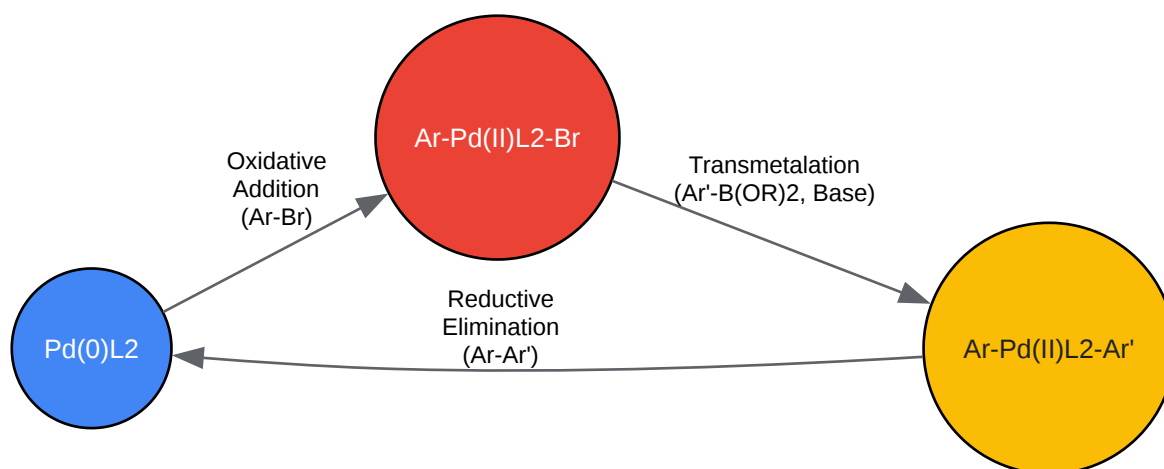
- To a solution of **3-Bromo-4-propoxybenzoic acid** (1.0 mmol, 1.0 eq) in anhydrous N,N-dimethylformamide (DMF, 5 mL), add the desired amine (1.1 mmol, 1.1 eq), HATU (1.1 mmol, 1.1 eq), and N,N-diisopropylethylamine (DIPEA, 2.0 mmol, 2.0 eq).
- Stir the reaction mixture at room temperature for 4-12 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- Upon completion, dilute the reaction mixture with ethyl acetate (20 mL) and wash with saturated aqueous sodium bicarbonate (2 x 10 mL) and brine (10 mL).
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to afford the desired amide.

Protocol 2: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds.^{[22][23][24]} The bromine atom of **3-Bromo-4-propoxybenzoic acid** serves as an excellent electrophilic partner in this reaction.

Reaction Principle: The reaction involves a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states. The catalytic cycle consists of three main steps: oxidative addition of the aryl halide to the Pd(0) complex, transmetalation of the organoboron species to the Pd(II) complex, and reductive elimination of the biaryl product, regenerating the Pd(0) catalyst.^{[23][24]}

Catalytic Cycle for Suzuki-Miyaura Cross-Coupling



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Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

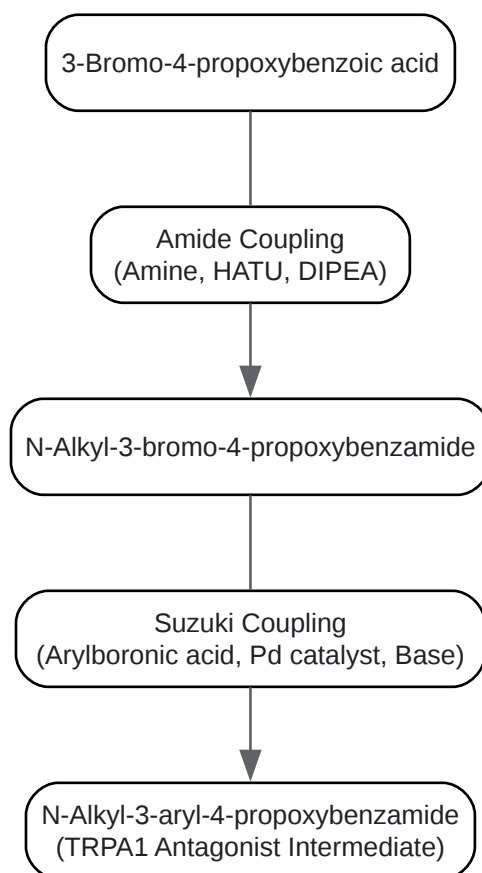
Detailed Experimental Protocol:

- In a reaction vessel, combine **3-Bromo-4-propoxybenzoic acid** (or its corresponding amide derivative) (1.0 mmol, 1.0 eq), the desired arylboronic acid or ester (1.2 mmol, 1.2 eq), a palladium catalyst such as $\text{Pd(PPh}_3)_4$ (0.05 mmol, 5 mol%), and a base such as potassium carbonate (2.0 mmol, 2.0 eq).^[22]
- Add a degassed solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene) and water (e.g., 4:1 ratio).
- Heat the reaction mixture to 80-100 °C under an inert atmosphere (e.g., nitrogen or argon) for 6-24 hours.^[25]
- Monitor the reaction progress by TLC or LC-MS.
- After completion, cool the reaction to room temperature and perform an aqueous workup.
- Extract the product with an organic solvent, dry the combined organic layers, and concentrate.
- Purify the crude product by column chromatography or recrystallization.^[26]

Application in the Synthesis of a TRPA1 Antagonist Intermediate

The following multi-step synthesis illustrates the practical application of **3-Bromo-4-propoxybenzoic acid** in the preparation of a key intermediate for TRPA1 antagonists.

Synthetic Pathway



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Caption: Synthetic route to a TRPA1 antagonist intermediate.

This synthetic route highlights the strategic use of sequential amide coupling and Suzuki cross-coupling reactions, demonstrating the power of **3-Bromo-4-propoxybenzoic acid** as a versatile starting material in drug discovery.

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